3-Methyl-2-buten-2-ylboronic acid
Description
Significance of Alkenylboronic Acids in Modern Chemical Transformations
Organoboron compounds, particularly boronic acids and their derivatives, are indispensable tools in modern organic synthesis due to their unique physicochemical and biological properties. rsc.orgnih.gov Alkenylboronic acids, a subclass of these compounds, have gained considerable interest for their versatility. nih.gov They are valued for their stability, low toxicity, and broad functional group tolerance. nih.govresearchgate.netnih.gov These characteristics make them superior to other organometallic reagents, which can be highly toxic or unstable. libretexts.orgjyu.fi
The primary significance of alkenylboronic acids lies in their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govlibretexts.org This reaction forms a carbon-carbon bond by coupling the alkenylboronic acid with an organic halide or triflate, a process fundamental to constructing more complex molecules from simpler precursors. nih.govwikipedia.org The Suzuki-Miyaura reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.com Beyond cross-coupling, alkenylboronic acids participate in a variety of other valuable transformations, including addition reactions and can be used to forge carbon-heteroatom bonds (C-O, C-N, C-F, etc.). nih.govacs.org
Overview of 3-Methyl-2-buten-2-ylboronic Acid as a Versatile Synthetic Building Block
This compound, with the chemical formula C₅H₁₁BO₂, is a specific alkenylboronic acid that serves as a versatile building block in organic synthesis. sigmaaldrich.comscbt.com Its structure, featuring a tetrasubstituted alkene, allows for the introduction of the sterically hindered 1,2-dimethyl-1-propenyl group into various molecular scaffolds.
This reagent is utilized in a range of chemical reactions. scbt.comchemicalbook.com Documented applications include:
Addition Reactions: It participates in addition reactions with various compounds, including N-methyliminodiacetic acid as well as aromatic, heteroaromatic, or aliphatic aldehydes. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk
Arylation Reactions: It is employed in the arylation of methyl o-formylbenzoates. sigmaaldrich.comchemicalbook.com
Synthesis of Complex Molecules: It serves as a key reactant in the synthesis of specialized molecules such as tert-butanesulfinyl α-branched allylic amines and 8-alkenylboronpyrromethene dyes. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk
The utility of this compound is rooted in the general advantages of boronic acids: they are typically stable, solid compounds that are relatively easy to handle. jyu.fisigmaaldrich.com
Physicochemical Profile of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 870777-16-5 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₅H₁₁BO₂ | sigmaaldrich.comscbt.com |
| Molecular Weight | 113.95 g/mol | sigmaaldrich.comscbt.com |
| Melting Point | 173-178 °C | sigmaaldrich.comchemicalbook.comscientificlabs.co.uk |
| Form | Solid | sigmaaldrich.comchemicalbook.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comchemicalbook.com |
Historical Context of Organoboron Reagents in Carbon-Carbon Bond Formation
The use of organoboron compounds in chemical synthesis dates back approximately 60 years. mdpi.comresearchgate.net However, their widespread application in carbon-carbon bond formation is a more recent development, largely driven by the advent of transition metal-catalyzed cross-coupling reactions in the 1970s. nih.gov
A pivotal moment in the history of organoboron chemistry was the discovery of the Suzuki-Miyaura coupling reaction. First published in 1979 by Akira Suzuki and Norio Miyaura, this reaction demonstrated the effective palladium-catalyzed coupling of organoboron compounds with organic halides. libretexts.orgwikipedia.org The first successful cross-coupling of arylboranes with haloarenes was reported in 1981. nih.gov This breakthrough was so significant that Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry for work on palladium-catalyzed cross-couplings in organic synthesis. wikipedia.org
The Suzuki-Miyaura reaction distinguished itself from other cross-coupling methods (like those using organotin or Grignard reagents) due to the mild reaction conditions, the stability and low toxicity of the organoboron reagents, and their compatibility with a wide array of functional groups. nih.govlibretexts.orgjyu.fi These advantages have cemented the role of organoboron reagents, including alkenylboronic acids like this compound, as essential components in the toolkit of modern organic chemistry. researchgate.net
Properties
IUPAC Name |
3-methylbut-2-en-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h7-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHWZTRGTFWBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584536 | |
| Record name | (3-Methylbut-2-en-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-16-5 | |
| Record name | (3-Methylbut-2-en-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Methodologies for 3 Methyl 2 Buten 2 Ylboronic Acid
Hydroboration Approaches to the 3-Methyl-2-buten-2-ylboronic Acid Scaffold
The synthesis of this compound via hydroboration necessitates the use of an alkyne precursor, specifically 3-methyl-1-butyne. The central challenge in this approach is controlling the regioselectivity of the boron addition to the triple bond.
In the context of terminal alkynes like 3-methyl-1-butyne, uncatalyzed hydroboration typically results in the boron atom adding to the terminal, less sterically hindered carbon. This is known as anti-Markovnikov addition. masterorganicchemistry.com Subsequent oxidation of this intermediate would yield an aldehyde, not the desired internal vinylboronic acid. chemistrysteps.com Therefore, conventional hydroboration reagents such as borane (B79455) (BH₃), disiamylborane (B86530) (Sia₂BH), or 9-borabicyclo[3.3.1]nonane (9-BBN) are unsuitable for achieving the required substitution pattern, as they strongly favor the anti-Markovnikov product due to steric and electronic effects. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org The strategic goal is to invert this inherent regioselectivity to achieve a Markovnikov addition, placing the boron atom on the internal, more substituted carbon of the original alkyne.
Transition metal catalysis provides a powerful solution to overcome the inherent anti-Markovnikov selectivity of uncatalyzed hydroboration. illinois.edu Various transition metal complexes, particularly those based on rhodium and iridium, can effectively catalyze the hydroboration of alkynes and influence the regiochemical outcome. wikipedia.orgrsc.org The general mechanism for a rhodium-catalyzed reaction is thought to involve the oxidative addition of the borane's B-H bond to the metal center, followed by alkyne coordination and migratory insertion into the metal-hydride bond. wikipedia.org Reductive elimination then releases the vinylborane product and regenerates the catalyst. wikipedia.org By modifying the electronic and steric properties of the catalyst through ligand selection, the regioselectivity of the migratory insertion step can be controlled, favoring the formation of the internal, or Markovnikov, vinylborane. illinois.eduwikipedia.org
Recent research has also highlighted the potential of other transition metal and metal-free systems to achieve unique selectivity. For instance, some catalytic systems can promote trans-hydroboration, yielding (Z)-alkenyl boronates, which contrasts with the typical syn-addition observed in uncatalyzed reactions. rsc.orgnih.gov The development of these catalytic methods is crucial for synthesizing sterically hindered vinylboronates like the pinacol (B44631) ester of this compound from terminal alkyne precursors.
In transition metal-catalyzed hydroborations, borane reagents that are less reactive than BH₃ are typically employed. Catecholborane (HBcat) and pinacolborane (HBpin) are the most common reagents in this context. illinois.eduwikipedia.org These reagents are more stable and easier to handle, and their reactivity is unlocked by the catalyst, which facilitates the addition across the unsaturated bond under milder conditions. illinois.edu The choice of reagent, catalyst, ligand, and solvent can significantly impact the reaction's efficiency and selectivity.
| Catalyst System | Borane Reagent | Typical Substrate | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | Catecholborane (HBcat) | Terminal Alkenes/Alkynes | Influences regioselectivity, selective for C=C over C=O | wikipedia.org |
| Rhodium or Iridium Complexes | Pinacolborane (HBpin) | Terminal Alkynes | Can favor Markovnikov (internal) addition | rsc.org |
| Titanium bis(σ)-borane complexes | - | Alkenes and Alkynes | Catalytic hydroboration | researchgate.net |
Alternative Synthetic Strategies for the this compound Moiety
Beyond the standard routes involving Grignard reagents and borate (B1201080) esters, research has focused on developing alternative strategies to construct the core structure of this compound and its derivatives. These methods aim to improve efficiency, selectivity, and functional group tolerance.
The synthesis of boronic acids and their esters often relies on the reaction of organometallic reagents with boron-containing electrophiles. wikipedia.orgnih.gov The development of novel organometallic and organoboron precursors is a key area of research to access a wider range of boronic acids with improved efficiency. utexas.edumdpi.com
One common method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by hydrolysis. wikipedia.orggoogle.com For this compound, this would involve the formation of a 3-methyl-2-buten-2-yl Grignard or lithium species.
Alternative boron-containing reagents have also been explored. For example, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, allow for the synthesis of boronic esters from organic halides and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org This method offers excellent functional group tolerance. Another approach is the zirconium-catalyzed carboalumination of terminal alkynes followed by transmetalation, which provides a route to trisubstituted alkenyl boronic esters. organic-chemistry.org
| Precursor Type | Synthetic Method | Description | Reference |
|---|---|---|---|
| Organomagnesium (Grignard) | Reaction with trialkyl borates | A classic and widely used method for C-B bond formation. | wikipedia.orggoogle.com |
| Organolithium | Reaction with trialkyl borates or BCl₃ | Offers high reactivity for C-B bond formation. | nih.gov |
| Organic Halides | Miyaura Borylation (Pd-catalyzed) | Coupling with diboron reagents (e.g., B₂pin₂) to form boronic esters. | wikipedia.orgorganic-chemistry.org |
| Alkynes | Zr-catalyzed carboalumination/transmetalation | Provides access to highly substituted alkenyl boronic esters. | organic-chemistry.org |
Stereocontrol is a critical aspect in the synthesis of many complex organic molecules containing boronic acid groups. acs.orgnih.govd-nb.info For this compound itself, the trisubstituted double bond has a fixed (E/Z)-geometry, and the molecule is achiral, meaning it does not have stereoisomers.
However, in the broader context of synthesizing substituted alkenylboronic acids, controlling the stereochemistry of the double bond is a significant challenge. acs.org For instance, the hydroboration of internal alkynes to produce trisubstituted alkenylboron compounds often suffers from poor regioselectivity. acs.org
Recent advancements have focused on developing stereoselective methods to generate trisubstituted alkenylboron compounds. These include ruthenium-catalyzed trans-hydroboration reactions and iridium-based catalytic systems for alkene isomerization that can yield (E)-alkenylboronate esters with high selectivity. acs.org Conversely, other catalysts, such as a Ru-H catalyst, can provide access to the (Z)-isomers. acs.org The ability to control the stereochemistry of the C-B bond is crucial as the stereospecificity is often transferred in subsequent reactions like the Suzuki-Miyaura coupling. acs.org
While not directly applicable to the achiral this compound, these principles of stereocontrol are fundamental in the synthesis of more complex, chiral analogues or related structures where the precise three-dimensional arrangement of atoms is essential for their desired properties.
Reactivity and Mechanistic Investigations of 3 Methyl 2 Buten 2 Ylboronic Acid
Participation in Cross-Coupling Reactions: The Suzuki-Miyaura Paradigm
3-Methyl-2-buten-2-ylboronic acid, an alkenylboronic acid, is a valuable reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. libretexts.orgsigmaaldrich.com The reaction generally involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a base. libretexts.org
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
The catalytic cycle commences with the oxidative addition of an organic halide to a palladium(0) complex. libretexts.orgnih.gov This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. nih.govyoutube.com The oxidation state of palladium changes from 0 to +2 in this process. nih.govyoutube.com The efficiency of this step can be influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. libretexts.org For less reactive halides like chlorides, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition. libretexts.orgnih.gov Computational studies, such as those using density functional theory (DFT), have been employed to investigate the steric and electronic effects of both ligands and substrates on the energy barriers and reaction pathways of the oxidative addition step. diva-portal.org
Transmetalation is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. nih.gov The precise mechanism of this step has been a subject of considerable debate, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. rsc.orgresearchgate.net
Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻). researchgate.netprinceton.edu This "ate" complex then reacts with the palladium(II) halide complex, transferring the organic group to the palladium center. sigmaaldrich.comresearchgate.net
Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium-hydroxo complex. nih.govchembites.org This complex then reacts with the neutral boronic acid in the transmetalation step. princeton.edunih.gov
Kinetic and computational studies suggest that the operative pathway is highly dependent on the reaction conditions, including the nature of the base, solvent, and the specific boronic acid and palladium complex used. researchgate.netresearchgate.net For instance, under biphasic conditions, the use of a phase transfer catalyst can shift the mechanism from an oxo-palladium to a boronate-based pathway, leading to a significant rate enhancement. researchgate.net Further investigations have shown that for reactions conducted with weak bases in aqueous solvent mixtures, transmetalation is more likely to occur through the reaction of a palladium hydroxo complex with the boronic acid. nih.gov
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond, and the palladium(0) catalyst is regenerated. libretexts.orgnih.gov This step typically proceeds from a cis-isomeric complex. libretexts.org If the intermediate is a trans-complex, it must first isomerize to the cis-form before reductive elimination can occur. libretexts.orgyoutube.com Deuterium labeling studies have confirmed that reductive elimination is an intramolecular process and proceeds with retention of the stereochemistry of the coupling partners. libretexts.orgwwjmrd.com The rate of reductive elimination can be influenced by the steric bulk of the ligands, with bulkier ligands often accelerating this step. yonedalabs.com
The choice of ligand and catalyst system is paramount for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of this compound. The development of bulky and electron-rich phosphine ligands has been instrumental in improving the scope and efficacy of these reactions. nih.govresearchgate.net
| Ligand Type | Influence on Catalytic Cycle | Example Ligands |
| Bulky, Electron-Rich Phosphines | Promote both oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides and sterically hindered substrates. libretexts.orgnih.gov | SPhos, XPhos, P(t-Bu)₃ researchgate.netnih.gov |
| N-Heterocyclic Carbenes (NHCs) | Offer high stability and activity, sometimes allowing for reactions at room temperature in aqueous solutions. nih.gov | PEPPSI-type catalysts nih.gov |
| Palladacycles | Exhibit thermal stability, are often insensitive to air and water, and can be used at low catalyst loadings. libretexts.org | Oxime-palladacycles rsc.org |
The electronic properties of the ligands are also crucial; electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. libretexts.org The steric bulk of the ligands not only promotes reductive elimination but can also help to prevent catalyst decomposition pathways. yonedalabs.com
The base plays a multifaceted and critical role in the Suzuki-Miyaura coupling of alkenylboronic acids like this compound. researchgate.netresearchgate.net Its primary function is to facilitate the transmetalation step. youtube.comwwjmrd.com
The base can activate the organoboron reagent by forming a more nucleophilic boronate species. researchgate.netwwjmrd.com The strength and concentration of the base can influence the reaction selectivity, especially in competitive reactions between two different boronic acids. researchgate.net Weaker bases may favor the reaction of the boronic acid with a lower pKa. researchgate.net
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). youtube.comwwjmrd.com The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrate combinations. For instance, the presence of water can be beneficial as it can facilitate the formation of the active palladium-hydroxo species or the trihydroxyborate anion. researchgate.net
Stereochemical Outcomes and Control in Suzuki-Miyaura Couplings with this compound
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. libretexts.orgresearchgate.net It typically involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. libretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The stereochemical outcome of these reactions, particularly when using substituted alkenylboronic acids like this compound, is of significant interest as it dictates the geometry of the final product.
While specific studies detailing the stereochemical control with this compound are not extensively documented in the provided search results, the broader principles of Suzuki-Miyaura couplings offer valuable insights. Generally, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is known to proceed with retention of configuration at the migrating carbon. nih.govbris.ac.uk This means that the stereochemistry of the double bond in this compound is expected to be preserved in the coupled product.
Table 1: Factors Influencing Stereochemical Outcome in Suzuki-Miyaura Couplings
| Factor | Influence on Stereochemistry |
| Ligand | Bulky or chiral ligands can induce specific stereoselectivity. |
| Base | The choice of base can affect the rate of transmetalation and side reactions. nih.gov |
| Substrate | The steric and electronic properties of the coupling partners can dictate the approach to the catalyst. |
| Temperature | Can influence the equilibrium between different isomeric intermediates. |
Non-Suzuki Cross-Coupling Reactivity of this compound
Beyond the well-established Suzuki-Miyaura reaction, this compound participates in a variety of other transition metal-catalyzed cross-coupling reactions.
Palladium-Carbene Cross-Coupling Reactions
Palladium-carbene complexes are highly reactive intermediates that can engage in cross-coupling reactions. While the direct reaction of this compound to form a palladium-carbene complex is not explicitly detailed, the related palladium-catalyzed cross-coupling of α-diazocarbonyl compounds with arylboronic acids provides a mechanistic framework. pku.edu.cn In these reactions, a palladium carbene is proposed as a key intermediate, which then undergoes migratory insertion. pku.edu.cn The use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has become widespread due to their ability to form stable and highly active catalysts for various cross-coupling reactions, including those involving aryl chlorides. researchgate.net
Other Transition Metal-Catalyzed Cross-Couplings
The reactivity of boronic acids is not limited to palladium catalysis. Other transition metals, such as rhodium and copper, can also effectively catalyze cross-coupling reactions.
Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze the addition of arylboronic acids to aldehydes and enones. rsc.orgnih.gov The mechanism is believed to involve transmetalation of the aryl group from the boronic acid to a Rh(I) complex. rsc.org
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions of boronic esters have been shown to proceed with high stereospecificity. nih.gov These reactions often involve the formation of a boron "ate" complex, which then undergoes transmetalation to a copper species. nih.gov Copper catalysis has also been explored as a more economical and environmentally friendly alternative to palladium in certain Suzuki-Miyaura type reactions. kashanu.ac.ir
Addition and Arylation Reactions Utilizing this compound
This compound is a valuable reagent for addition and arylation reactions. scbt.comsigmaaldrich.com It can participate in addition reactions with various electrophiles, including aldehydes. sigmaaldrich.comscientificlabs.co.uk Furthermore, it can be used in arylation reactions, for instance, with methyl o-formylbenzoates. sigmaaldrich.comsigmaaldrich.com Palladium-catalyzed three-component coupling reactions involving alkenes, vinyl triflates, and boronic acids have also been developed, leading to the formation of two new carbon-carbon bonds. nih.gov
Complexation Chemistry of this compound
The ability of boronic acids to form reversible covalent complexes with diols is a fundamental aspect of their chemistry and is crucial for their biological applications and role in dynamic combinatorial chemistry.
Thermodynamics and Kinetics of Boronate Ester Formation with Various Substrates
Boronic acids, including this compound, react with diols to form cyclic boronate esters. The thermodynamics and kinetics of this process are influenced by several factors, including the structure of the diol and the electronic properties of the boronic acid. nih.govresearchgate.net The formation of boronate esters is generally more favorable with diols that can form five- or six-membered rings. nih.gov
The equilibrium of boronate ester formation is pH-dependent. The presence of an ortho-aminomethyl group on a phenylboronic acid, for example, can lower the pKa of the boronic acid, facilitating diol binding at neutral pH. nih.gov While specific thermodynamic and kinetic data for this compound were not found in the search results, studies on related systems show that the stability of the boronate ester is influenced by the electron-withdrawing or electron-donating nature of the substituents on the boronic acid. researchgate.net
Table 2: General Factors Influencing Boronate Ester Formation
| Factor | Influence on Thermodynamics and Kinetics |
| Diol Structure | Pre-organization and ring size (5- or 6-membered) favor formation. |
| pH | Affects the equilibrium between the boronic acid and the boronate ion. |
| Solvent | Can influence the stability of the reactants and products. |
| Substituents on Boronic Acid | Electron-withdrawing groups can increase the acidity of the boronic acid, affecting the equilibrium. nih.gov |
Structural Characterization of Boronate Complexes
The primary techniques employed for the structural characterization of boronate complexes include:
X-ray Crystallography: This is the most definitive method for determining the solid-state structure of crystalline boronate complexes. nih.govnih.govmdpi.com It provides precise information on the coordination environment of the boron atom, revealing whether it is trigonal planar (sp² hybridized) or tetrahedral (sp³ hybridized) upon complexation. mdpi.com For instance, X-ray analysis of phenylboronic acid derivatives has been used to understand their binding modes as enzyme inhibitors, highlighting key interactions within the complex. nih.gov Similarly, the structures of various arylboronic acid complexes have been determined to understand their binding conformations. nih.gov The analysis of boronate complexes formed with diols or other ligands would reveal the specific bond distances and angles of the 3-methyl-2-buten-2-yl moiety and its orientation relative to the boronate core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for characterizing boronate complexes in solution.
¹¹B NMR: The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. researchgate.netmdpi.com Trigonal boronic acids and their esters typically show resonances in the range of δ 27–33 ppm, while tetrahedral boronate species, formed by coordination with a Lewis base, exhibit upfield shifts to the range of δ 3–15 ppm. mdpi.comsdsu.edu This technique is instrumental in studying the equilibrium between the free boronic acid and its boronate complexes in solution. mdpi.com
¹H and ¹³C NMR: These spectra provide detailed information about the organic framework of the complex, including the 3-methyl-2-buten-2-yl group. Changes in chemical shifts upon complexation can indicate the electronic effects of boronate formation on the alkenyl substituent.
Solid-State NMR: Solid-state ¹¹B NMR can provide valuable information about the electronic and structural properties of boronic acids and their esters in the solid state, complementing X-ray crystallography data. acs.org
The table below summarizes the key analytical techniques and the type of information they provide for the structural characterization of boronate complexes.
| Analytical Technique | Information Provided | Typical Observations for Boronate Complexes |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. nih.govnih.gov | Determination of trigonal planar vs. tetrahedral geometry at the boron center. mdpi.com |
| ¹¹B NMR Spectroscopy | Electronic environment and coordination number of the boron atom. researchgate.netmdpi.com | Shift from ~δ 30 ppm (trigonal) to ~δ 3-15 ppm (tetrahedral) upon complexation. mdpi.comsdsu.edu |
| ¹H and ¹³C NMR Spectroscopy | Structure and electronic environment of the organic substituents. | Shifts in alkenyl proton and carbon signals indicating electronic changes. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and bonding information. | Characteristic B-O stretching frequencies. |
The combination of these techniques allows for a comprehensive structural profile of boronate complexes of this compound, which is essential for understanding their behavior in chemical reactions.
Protodeboronation and Other Unintended Side Reactions
Protodeboronation is a significant undesired side reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can diminish the yield of desired products in cross-coupling reactions like the Suzuki-Miyaura coupling. bris.ac.uk
Mechanisms and Factors Influencing Protodeboronation of Alkenylboronic Acids
The susceptibility of a boronic acid to protodeboronation is highly dependent on the reaction conditions and the nature of the organic substituent attached to the boron atom. wikipedia.org For alkenylboronic acids like this compound, several factors can influence the rate and extent of this unwanted reaction.
Mechanisms of Protodeboronation:
Protodeboronation can proceed through various pathways, primarily catalyzed by acid or base. wikipedia.org
Acid-Catalyzed Protodeboronation: This mechanism involves the protonation of the boronic acid, followed by the cleavage of the C-B bond. wikipedia.org
Base-Catalyzed Protodeboronation: In the presence of a base, the boronic acid is converted to the more reactive boronate anion. wikipedia.orged.ac.uk This is often the more problematic pathway in Suzuki-Miyaura coupling, which is typically conducted under basic conditions. ed.ac.uk The subsequent reaction with a proton source, such as water, leads to the protodeboronated product. wikipedia.org For some arylboronic acids, this can even proceed through the liberation of a transient aryl anion. acs.org
Factors Influencing Protodeboronation:
| Factor | Influence on Protodeboronation |
| pH | The reaction pH is a critical factor. wikipedia.org For many boronic acids, protodeboronation is slowest at neutral pH and increases in both acidic and basic media. wikipedia.org Some heteroaromatic boronic acids show maximum reactivity at neutral pH due to the formation of a reactive zwitterionic species. wikipedia.org |
| Temperature | Higher temperatures generally accelerate the rate of protodeboronation. |
| Solvent | The choice of solvent can impact the stability of the boronic acid. Protic solvents, especially water, can act as a proton source for the protodeboronation reaction. wikipedia.org |
| Base | The type and concentration of the base used in cross-coupling reactions can significantly affect the rate of protodeboronation. ed.ac.uk Stronger bases can lead to a higher concentration of the reactive boronate species. wikipedia.org |
| Electronic Effects | The electronic nature of the organic group is crucial. Electron-rich alkenyl groups are generally more susceptible to electrophilic attack and subsequent protodeboronation. The two methyl groups on the double bond of this compound make it relatively electron-rich, potentially increasing its susceptibility to protodeboronation compared to less substituted alkenylboronic acids. |
| Steric Effects | The steric bulk around the C-B bond can influence the rate of protodeboronation. The trisubstituted nature of the double bond in this compound may offer some steric hindrance to the approach of reagents that facilitate protodeboronation. |
While vinylboronic acids are generally observed to undergo very slow protodeboronation, the specific substitution pattern of this compound will ultimately determine its stability under given reaction conditions. manchester.ac.ukresearchgate.net
Strategies for Mitigating Undesired Competing Reactions
Several strategies have been developed to minimize protodeboronation and other side reactions during cross-coupling processes.
Use of Boronic Esters and Other Derivatives: Converting boronic acids to their corresponding esters, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates, can enhance their stability. ed.ac.ukrsc.org These derivatives often exhibit greater resistance to protodeboronation under reaction conditions. rsc.org However, it's important to note that esterification does not always guarantee increased stability, and in some cases, can lead to faster protodeboronation. ed.ac.uknih.gov
"Slow Release" Strategies: MIDA boronates and organotrifluoroborates can be employed in "slow release" approaches. wikipedia.orgbris.ac.uk These protected forms of the boronic acid slowly release the active reagent into the reaction mixture, maintaining a low steady-state concentration. bris.ac.ukresearchgate.net This minimizes the exposure of the sensitive boronic acid to conditions that promote decomposition. bris.ac.ukrsc.org
Optimization of Reaction Conditions:
Choice of Base: Careful selection of the base is critical. Weaker bases may be sufficient to promote the desired cross-coupling without excessively accelerating protodeboronation.
Solvent Selection: Using anhydrous or less protic solvents can reduce the availability of proton sources that drive protodeboronation.
Additives: The addition of certain salts, like copper salts, has been shown to improve the efficiency of cross-coupling with unstable boronic acids, such as 2-pyridylboronic acid. rsc.org
Catalyst and Ligand Design: The development of highly active catalyst systems that promote rapid catalytic turnover can favor the desired cross-coupling reaction over the slower protodeboronation pathway. wikipedia.org
The following table summarizes common strategies to mitigate protodeboronation:
| Strategy | Description | Example |
| Protection as Esters | Conversion of the boronic acid to a more stable ester derivative, such as a pinacol or MIDA ester. rsc.orgnih.gov | Using this compound pinacol ester instead of the free acid. |
| Slow Release | Employing derivatives like MIDA boronates or trifluoroborates that slowly hydrolyze to release the boronic acid. wikipedia.orgbris.ac.uk | Use of the MIDA boronate of this compound in a one-pot deprotection-coupling sequence. nih.gov |
| Condition Optimization | Adjusting parameters like base, solvent, and temperature to disfavor the side reaction. | Using a weaker base like K₃PO₄ instead of NaOH. |
| Advanced Catalysis | Using highly efficient palladium catalysts and ligands that accelerate the desired coupling reaction. wikipedia.org | Employing bulky, electron-rich phosphine ligands on the palladium catalyst. |
By implementing these strategies, the impact of protodeboronation and other competing side reactions can be significantly reduced, leading to higher yields and purer products in reactions involving this compound.
Advanced Applications of 3 Methyl 2 Buten 2 Ylboronic Acid in Organic Synthesis
Construction of Complex Molecular Architectures via Carbon-Carbon Bond Formation
3-Methyl-2-buten-2-ylboronic acid serves as a versatile partner in cross-coupling reactions, allowing for the creation of intricate molecular frameworks through the formation of new carbon-carbon bonds. Its utility is particularly evident in the synthesis of highly substituted alkenyl derivatives and in reactions requiring precise regiochemical control.
Synthesis of Alkenyl-Substituted Derivatives
A significant application of this compound is in the synthesis of alkenyl-substituted derivatives via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction provides a powerful method for forming a carbon-carbon bond between the sp²-hybridized carbon of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate.
A prime example is the synthesis of fluorescent dyes, such as boron-dipyrromethene (BODIPY) derivatives. rsc.orgnih.gov These dyes are of great interest for biological imaging and materials science. By coupling this compound with a halogenated BODIPY core, the prenyl group can be installed at specific positions, modulating the photophysical properties of the resulting dye. nih.govcolab.ws For instance, the Liebeskind-Srogl cross-coupling, a related reaction involving a thioether leaving group under copper(I) catalysis, can be employed to attach the prenyl group to the meso-position of a BODIPY scaffold. nih.govnih.gov
Table 1: Example Synthesis of an Alkenyl-Substituted BODIPY Derivative
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 8-Methylthio-BODIPY | This compound | Pd2(dba)3, TFP, CuTC, THF | 8-(3-Methyl-2-buten-2-yl)BODIPY | Liebeskind-Srogl Cross-Coupling |
Regioselective Synthesis of Advanced Intermediates
The electronic nature of the vinylboronic acid moiety allows this compound to participate in highly regioselective conjugate addition reactions. In these transformations, the boronic acid effectively acts as a nucleophile, adding to electron-deficient alkenes in a controlled manner. Rhodium-catalyzed 1,4-addition (Michael addition) to α,β-unsaturated systems is a well-established method for forming C-C bonds with high regioselectivity. rsc.orgchemrxiv.org
This reactivity can be extended to more complex systems, such as dienylpyridines, where the reaction can proceed with 1,6-regioselectivity, adding the prenyl group to the terminus of the conjugated system. ucm.es This controlled addition, often dictated by the choice of catalyst and ligands, avoids the formation of isomeric byproducts and provides a direct route to advanced intermediates that would be challenging to synthesize otherwise. nih.gov For example, the rhodium-catalyzed addition of boronic acids to activated pyridinium (B92312) salts can be directed to the C6 or C2 position based on the ligand choice, demonstrating the power of catalyst-controlled regioselectivity. nih.gov The use of this compound in such reactions provides access to intermediates containing the prenyl unit, a key structural element in many biologically active compounds.
Integration into Total Synthesis Strategies
The prenyl unit and related isoprenoid structures are ubiquitous in natural products, forming the backbone of entire classes of compounds such as terpenoids and meroterpenoids. The total synthesis of these complex molecules often requires the strategic introduction of C5 building blocks. ucm.es
While specific total syntheses explicitly citing this compound are not prominently featured in the literature, its potential as a key reagent is clear. The Suzuki-Miyaura reaction is a workhorse in complex molecule synthesis, valued for its mild conditions and functional group tolerance. colab.ws The ability of this compound to deliver a sterically encumbered tetrasubstituted alkene moiety via this robust coupling makes it a highly valuable, if underutilized, tool. It represents a powerful option for retrosynthetic disconnection at a C(sp²)-C(sp²) bond, enabling the late-stage introduction of the prenyl group onto a complex molecular scaffold, thereby streamlining the synthesis of intricate natural products.
Functional Group Interconversion and Derivatization Strategies
While this compound is a valuable reagent in its own right, it also serves as a precursor for the generation of other advanced organoboron reagents. These derivatives can offer advantages in stability, handling, and reactivity in subsequent transformations.
Generation of Advanced Organoboron Reagents from this compound
Functional group interconversion of boronic acids is a common strategy to tune their properties. Two of the most important derivatives are boronate esters and organotrifluoroborate salts.
Boronate Esters: this compound can be readily converted to a boronate ester, such as the pinacol (B44631) ester, by condensation with a diol like pinacol, typically with the removal of water. Boronate esters often exhibit enhanced stability, are less prone to protodeboronation, and are highly soluble in organic solvents, making them ideal partners for many cross-coupling reactions. nih.gov
Potassium Trifluoroborate Salts: A highly useful and stable alternative is the corresponding potassium trifluoroborate salt. This derivative is formed by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org The resulting trifluoroborate salts are typically crystalline, air-stable solids that are easy to handle and purify. sigmaaldrich.com They are often more robust than the parent boronic acids and can be used in a wide range of coupling reactions. nih.gov The specific derivative, Potassium 3-methyl-2-buten-2-yltrifluoroborate, is commercially available and serves as a convenient source of the prenyl nucleophile. sigmaaldrich.com
Table 2: Generation of Advanced Organoboron Reagents
| Starting Material | Reagent(s) | Product | Key Advantages |
|---|---|---|---|
| This compound | Pinacol, Dean-Stark trap | This compound pinacol ester | Improved solubility, stability |
| This compound | KHF2 (aq) | Potassium 3-methyl-2-buten-2-yltrifluoroborate | Air-stable, crystalline solid, easy handling |
Scope and Limitations of Derivatization Reactions
The conversion of this compound to its ester and trifluoroborate derivatives generally proceeds in high yield and is tolerant of a wide variety of functional groups. However, the utility of these reagents in subsequent C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, has both broad scope and notable limitations.
The primary limitation arises from the steric hindrance of the reagent. reddit.com As a tetrasubstituted alkene, the boron center is sterically crowded. This can lead to sluggish or low-yielding coupling reactions with sterically demanding coupling partners. nih.govresearchgate.net Overcoming this steric hurdle may require the use of specialized, highly active palladium catalysts with bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) and carefully optimized reaction conditions. nih.gov
Another significant challenge is the potential for protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, replacing the boron moiety with a hydrogen atom. nih.gov Vinylboronic acids can be particularly susceptible to this undesired pathway, especially under basic conditions used in many coupling reactions. The conversion to a trifluoroborate or boronate ester can mitigate, but not always eliminate, this issue. Careful control of the base, solvent system, and temperature is often necessary to maximize the yield of the desired cross-coupled product. nih.gov
No Catalytic Role Documented for this compound in Public Research
Despite a comprehensive review of scientific literature and chemical databases, there is a notable absence of published research detailing the specific catalytic applications of this compound in organic synthesis. While the broader class of boronic acids is widely recognized for its catalytic prowess in a variety of organic transformations, this particular substituted alkenylboronic acid appears to be utilized primarily as a reactant rather than a catalyst.
Boronic acids, in general, are valued for their role as Lewis acids, activating substrates and facilitating a range of reactions. They are instrumental in processes such as condensations, esterifications, and Diels-Alder reactions. Their ability to form reversible covalent bonds with hydroxyl and carbonyl groups allows them to act as effective catalysts. Furthermore, the field of organocatalysis, where an organic molecule accelerates a reaction, has seen the successful application of various boronic acid derivatives.
However, searches for the catalytic activity of this compound have not yielded specific examples or detailed mechanistic studies. Commercial suppliers list the compound as a reactant for the synthesis of more complex molecules, including 8-alkenylboronpyrromethene dyes, and in addition and arylation reactions. This indicates its utility as a building block in organic chemistry, but does not support a role as a catalyst.
The lack of specific research on the catalytic functions of this compound suggests that its properties may not be optimal for such applications, or that this specific area of its chemical behavior remains unexplored by the scientific community. Therefore, a detailed discussion of its catalytic roles and mechanisms, as requested, cannot be provided based on the currently available scientific information.
Emerging Research Directions and Methodological Innovations
Photoredox Catalysis and Radical Chemistry Involving α-Borylalkyl Radicals
Generation and Reactivity of α-Borylalkyl Radicals Derived from Boronic Acids
α-Borylalkyl radicals are carbon-centered radicals that bear a boron substituent on the α-carbon. rsc.org Their generation from boronic acids can be achieved through various photoredox-mediated pathways. One common strategy involves the formation of a redox-active complex between the boronic acid and a suitable partner, which can then undergo single-electron oxidation or reduction upon photoexcitation. maastrichtuniversity.nl For instance, the interaction of boronic acids with amide solvents like N,N-dimethylacetamide (DMA) through hydrogen bonding can lower their oxidation potential, facilitating the generation of alkyl radicals under visible light irradiation. semanticscholar.org
Recent studies have highlighted the potential of persistent boryl-bipyridine radicals as highly reducing photoredox catalysts themselves. nih.gov These radicals, formed by mixing a bipyridine with a diboron (B99234) reagent, possess excited-state reduction potentials that are powerful enough to promote challenging transformations like the borylation of alkyl bromides. nih.gov
Stereocontrol in Radical-Mediated Transformations
Achieving stereocontrol in radical reactions is a significant challenge due to the often-transient and highly reactive nature of the radical intermediates. However, recent advancements have demonstrated that stereocontrol is attainable in transformations involving α-borylalkyl radicals. The diastereoselectivity of radical additions can be influenced by the structure of the radical acceptor and the reaction conditions. For example, in the addition of tertiary boronic ester-derived radicals to methyl vinyl ketone, high diastereoselectivity has been observed. maastrichtuniversity.nl
Furthermore, the development of chiral catalysts and auxiliaries is a key strategy for achieving enantioselective radical reactions. While specific examples focusing solely on 3-Methyl-2-buten-2-ylboronic acid in stereocontrolled radical reactions are still emerging, the broader principles of asymmetric radical chemistry are applicable. The use of chiral ligands to modulate the environment around the radical intermediate can effectively bias the formation of one enantiomer over the other.
Enantioselective and Enantiospecific Transformations Utilizing this compound
The synthesis of single-enantiomer compounds is of paramount importance in various fields, particularly in the pharmaceutical and agrochemical industries. This compound serves as a valuable prochiral substrate in the development of asymmetric transformations to access chiral molecules.
Substrate Design for Enhanced Enantiocontrol
In addition to catalyst design, the structure of the substrate itself plays a critical role in achieving high levels of enantiocontrol. The steric and electronic properties of the substrate can significantly influence the transition state energies of the competing diastereomeric pathways. For this compound, the gem-dimethyl group on the double bond presents a distinct steric environment that can be exploited in asymmetric reactions.
The principle of "matched" and "mismatched" pairs in double asymmetric synthesis, where both the substrate and the reagent are chiral, is a powerful strategy for enhancing stereoselectivity. lookchem.com By carefully selecting the chirality of the catalyst or a chiral auxiliary to match the inherent facial bias of the this compound derivative, it is possible to achieve very high levels of stereocontrol.
Flow Chemistry and Continuous Processing Applications in Organoboron Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgillinois.edu The synthesis and application of organoboron compounds, including boronic acids, have significantly benefited from the adoption of flow chemistry techniques. organic-chemistry.orgacs.org
The continuous synthesis of boronic acids has been demonstrated on a multigram scale with reaction times of less than one second. organic-chemistry.orgacs.org This is particularly advantageous for handling unstable organolithium intermediates that are often involved in boronic acid synthesis. acs.org The precise control over reaction parameters such as temperature and mixing in a flow reactor minimizes the formation of byproducts and allows for the safe handling of highly reactive reagents. acs.org
Sustainable Synthesis and Green Chemistry Approaches for Boronic Acids
The development of environmentally benign and sustainable methods for the synthesis of boronic acids, including this compound, is a growing area of research. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials, aligning with the core principles of green chemistry. Key innovations include the use of alternative energy sources, catalyst-free and metal-free reactions, and the application of solvent-free or greener solvent systems.
One of the primary routes to alkenylboronic acids, such as this compound, is the hydroboration of corresponding alkynes. For the synthesis of this compound, a logical precursor is 2-methyl-1-buten-3-yne. The hydroboration of this alkyne with a suitable borane (B79455) reagent, followed by hydrolysis, yields the desired product. Traditional methods often rely on stoichiometric amounts of borane reagents and organic solvents. Emerging research, however, is focused on making this process more sustainable.
Catalyst-Free and Metal-Free Approaches
A significant advancement in the sustainable synthesis of boronic esters is the development of catalyst-free hydroboration reactions. Research has demonstrated that the hydroboration of terminal alkynes with pinacolborane can be achieved under microwave irradiation without the need for any metal catalyst or additives. chemistryviews.org This method offers high efficiency and good yields in short reaction times. While not explicitly demonstrated for 2-methyl-1-buten-3-yne, the broad substrate scope of this methodology suggests its potential applicability.
Furthermore, simple and commercially available borane adducts, such as H₃B·THF and H₃B·SMe₂, can act as catalysts for the hydroboration of alkynes with pinacolborane, providing a sustainable alternative to transition-metal catalysts. organic-chemistry.orged.ac.uk These reactions exhibit high regioselectivity and tolerate a variety of functional groups. organic-chemistry.orged.ac.uk
Alternative Energy Sources: Microwave and Mechanochemistry
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The microwave-assisted hydroboration of alkynes can be performed under solvent-free conditions, which significantly reduces the environmental impact of the synthesis. chemistryviews.org For instance, heating a mixture of a terminal alkyne and pinacolborane under microwave irradiation can produce the corresponding alkenyl boronate in as little as 20 minutes. chemistryviews.org
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers another promising solvent-free approach. chemistryviews.org While the direct mechanochemical synthesis of this compound has not been specifically reported, the successful synthesis of other boronic acid derivatives by grinding the reactants together in a ball mill highlights the potential of this technique. chemistryviews.orgorganic-chemistry.org This method avoids the use of bulk solvents, reduces waste, and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
Flow Chemistry
Continuous flow chemistry presents a scalable and efficient alternative to traditional batch processing for the synthesis of boronic acids. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially when handling reactive intermediates. While specific applications to this compound are not detailed in the literature, the successful multigram-scale synthesis of various boronic acids using flow chemistry underscores its potential for the sustainable production of this compound.
Green Solvents
When solvents are necessary, the principles of green chemistry advocate for the use of environmentally benign options. Water, supercritical fluids, and ionic liquids are being explored as alternatives to traditional volatile organic compounds (VOCs). For the hydroboration-oxidation of alkynes, while often performed in solvents like tetrahydrofuran (B95107) (THF), research into greener solvent systems is ongoing. The ideal green solvent would be non-toxic, biodegradable, and recyclable.
The following table summarizes and compares traditional and emerging sustainable methods for the synthesis of alkenylboronic acids, with hypothetical data for the synthesis of this compound based on reported findings for similar compounds.
Table 1: Comparison of Synthetic Methods for Alkenylboronic Acids
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield | Green Chemistry Advantages |
|---|---|---|---|---|---|---|
| Traditional Hydroboration | Stoichiometric Borane | THF | Conventional Heating | Several hours | Moderate to Good | Well-established |
| Microwave-Assisted Synthesis | Catalyst-free or Borane catalyst | Solvent-free or Green Solvent | Microwave | 20-30 minutes | Good to Excellent | Reduced reaction time, energy efficiency, solvent reduction. chemistryviews.org |
| Mechanochemical Synthesis | Potentially catalyst-free | Solvent-free | Mechanical Grinding | Short | Potentially high | Avoids bulk solvents, reduces waste. chemistryviews.orgorganic-chemistry.org |
| Flow Chemistry | Various catalysts | Various | Conventional Heating | Continuous | High throughput | Scalability, safety, precise control. |
These emerging research directions highlight a clear trend towards more sustainable and efficient methods for the synthesis of boronic acids. While specific, optimized protocols for the green synthesis of this compound are still under development, the application of catalyst-free hydroboration, microwave-assisted reactions, and mechanochemistry holds significant promise for the future production of this and other valuable organoboron compounds.
Computational and Theoretical Investigations of 3 Methyl 2 Buten 2 Ylboronic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These studies provide a detailed picture of the electron distribution and energy levels, which are key determinants of chemical behavior.
Molecular Orbital (MO) theory offers a sophisticated model of bonding and electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's ability to act as an electron donor or acceptor.
While specific DFT studies exclusively on 3-Methyl-2-buten-2-ylboronic acid are not extensively documented in the surveyed literature, analyses of related boronic acids provide a strong framework for understanding its properties. icm.edu.pllodz.pl For instance, DFT calculations on various phenylboronic acid derivatives are commonly performed to determine their electronic characteristics. icm.edu.plrsc.org These studies typically use methods like B3LYP with a 6-31G(d,p) or higher basis set. icm.edu.plresearchgate.net
The key electronic descriptors derived from these calculations include:
HOMO and LUMO Energies: The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a boronic acid, the area around the hydroxyl groups is typically negative (red), while the boron center and its substituents are regions of positive potential (blue), highlighting the Lewis acidic nature of the boron atom. mdpi.com
The table below shows representative electronic property data calculated for a related compound, 3-aminophenylboronic acid, which illustrates the type of information obtained from such quantum chemical studies.
| Compound | Hybridization of Boron | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 3-Aminophenylboronic Acid | sp2 | -5.89 | -0.54 | 5.35 |
| 3-Aminophenylboronic Acid | sp3 | -6.19 | 1.18 | 7.37 |
This data is illustrative and based on findings for 3-aminophenylboronic acid to demonstrate the outputs of quantum chemical calculations. icm.edu.pl
For this compound, the electron-donating nature of the alkyl groups and the π-system of the double bond would significantly influence the HOMO and LUMO energies compared to an arylboronic acid. The prenyl group is expected to raise the energy of the HOMO, enhancing its nucleophilicity in processes like transmetalation.
Computational methods are increasingly used to predict the outcome of chemical reactions. cmu.educhemrxiv.org By calculating the energies of reactants, transition states, and products, chemists can forecast reaction feasibility, rates, and selectivity. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω), provide quantitative measures of reactivity. researchgate.net
For this compound, these predictive models are particularly relevant for its use in Suzuki-Miyaura cross-coupling reactions. DFT calculations can model the transition states for the coupling of the prenyl group with various organic halides. By comparing the activation energy barriers for different potential pathways or competing side reactions, the selectivity of the process can be predicted. lodz.pl For example, computational studies on the hydrogenation of related compounds have successfully used kinetic models to predict selectivity. lodz.plnih.gov Machine learning approaches, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reactivity patterns that are not immediately obvious from simple electronic descriptors. cmu.edunih.gov
Molecular Dynamics Simulations for Understanding Reaction Mechanisms
While quantum mechanics is ideal for studying static electronic structures, molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. This is crucial for understanding dynamic processes like reaction mechanisms, conformational changes, and the role of the solvent. nih.govrsc.org
The transmetalation step is often the rate-determining and selectivity-defining step in the Suzuki-Miyaura catalytic cycle. rsc.org It involves the transfer of the organic group (in this case, the prenyl group) from the boron atom to the palladium catalyst. MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can model this complex event.
Computational studies on model Suzuki-Miyaura systems have elucidated detailed mechanistic pathways. researchgate.netresearchgate.net These simulations show that the reaction typically proceeds through a pre-transmetalation intermediate where the boronic acid (or its boronate form) coordinates to the palladium complex via an oxygen bridge (a Pd-O-B linkage). illinois.edu Two main types of these intermediates have been identified computationally and experimentally: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.edu
The simulation of the transmetalation event for this compound would involve modeling the approach of the boronic acid to the Pd(II)-halide complex, the formation of the Pd-O-B linked intermediate, and the subsequent transfer of the prenyl group to the palladium center, leading to the expulsion of the boron-containing byproduct. The calculated energy profile for this process reveals the activation barrier, which is critical for understanding the reaction kinetics.
| Reacting System | Computational Method | Calculated Step | Activation Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Vinylboronic acid + Vinylpalladium(II) complex | DFT (Becke3LYP) | Transmetalation | ~15-20 | researchgate.net |
| Arylboronic acid + Arylpalladium(II) complex | DFT | Transmetalation (via boronate) | ~10-15 | chemrxiv.org |
This table presents representative calculated activation barriers for the transmetalation step in model Suzuki-Miyaura reactions, providing a reference for the expected energy range for processes involving this compound.
The solvent plays a critical role in chemical reactions, influencing reactant solubility, stabilizing intermediates, and altering conformational preferences. nih.govrsc.org MD simulations explicitly model solvent molecules, allowing for a detailed investigation of these effects. rsc.org
For this compound, the orientation of the B(OH)₂ group relative to the C=C double bond is subject to conformational flexibility. Ab initio studies on similar molecules have shown that solvent polarity can significantly affect conformational equilibria. nih.gov Using methods like the Self-Consistent Reaction Field (SCRF), where the solvent is modeled as a polarizable continuum, or through explicit MD simulations, researchers can predict the most stable conformers in different media. nih.govresearchgate.net These simulations show how hydrogen bonding between the boronic acid's hydroxyl groups and polar solvent molecules can stabilize specific conformations and influence the formation of boronate anions, which are often the active species in cross-coupling reactions. researchgate.net
Advanced Computational Methods for Catalytic Cycle Elucidation
Understanding the entire catalytic cycle of a reaction like the Suzuki-Miyaura coupling requires advanced computational approaches that can map the energy landscape of multiple interconnected steps. DFT calculations are the workhorse for this task, allowing researchers to compute the structures and energies of all intermediates and transition states in the cycle. researchgate.netmdpi.com
A full computational study of a catalytic cycle involving this compound would entail:
Oxidative Addition: Modeling the initial reaction of a Pd(0) catalyst with an organic halide.
Transmetalation: Simulating the transfer of the prenyl group from boron to palladium, as described above.
Reductive Elimination: Calculating the final step where the coupled product is formed, and the Pd(0) catalyst is regenerated.
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely employed tool in computational chemistry to predict the geometries of reactants, products, and, crucially, the transition states that connect them. By calculating the potential energy surface of a reaction, DFT can elucidate reaction pathways and determine activation energies, providing deep insights into the kinetics and thermodynamics of a chemical process.
For a molecule like this compound, DFT could be instrumental in understanding its reactivity in various chemical transformations. For instance, in addition reactions or Suzuki-Miyaura cross-coupling reactions, DFT calculations could identify the precise geometry of the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy of the reaction.
Illustrative Application of DFT to Organoboronic Acid Reactions:
While specific data for this compound is unavailable, studies on other boronic acids demonstrate the utility of DFT. For example, in the study of the Suzuki-Miyaura cross-coupling reaction involving phenylboronic acid, DFT has been used to compare different proposed mechanistic pathways, such as the boronate and oxo-palladium mechanisms. rsc.org These calculations help to determine which pathway has a lower activation barrier and is therefore more kinetically favorable. rsc.org
A hypothetical DFT study on the hydroboration of an unsaturated compound with this compound could yield valuable data. The table below illustrates the type of information that could be obtained from such a study.
Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for a Reaction of this compound
| Parameter | Calculated Value (kcal/mol) | Description |
| ΔG‡ | e.g., 25.4 | Gibbs Free Energy of Activation: The energy barrier that must be overcome for the reaction to proceed. |
| ΔH‡ | e.g., 22.1 | Enthalpy of Activation: The change in enthalpy in forming the transition state from the reactants. |
| -TΔS‡ | e.g., 3.3 | Entropic Contribution to Activation: Reflects the change in disorder in forming the transition state. |
| ΔGrxn | e.g., -15.8 | Gibbs Free Energy of Reaction: The overall free energy change, indicating the spontaneity of the reaction. |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
DFT calculations can also provide insights into the geometric parameters of the transition state, such as bond lengths and angles, which are critical for understanding the nature of the chemical transformation. For instance, in a catalyzed reaction, DFT can elucidate the coordination of the boronic acid to a metal center in the transition state.
Mechanistic Probing using Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Models
For chemical reactions occurring in complex environments, such as in a solvent or within an enzyme's active site, a purely quantum mechanical approach can be computationally prohibitive. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a solution by treating the chemically active part of the system with a high-level QM method, while the surrounding environment is described by a less computationally expensive MM force field. bohrium.comfrontiersin.org This multiscale approach allows for the study of reaction mechanisms in a more realistic setting. nih.govnih.gov
In the context of this compound, QM/MM simulations would be particularly useful for studying its reactions in solution or its potential interactions with biological macromolecules. The boronic acid and its immediate reaction partners would constitute the QM region, where bond-making and bond-breaking events are explicitly modeled. The solvent molecules or the protein environment would form the MM region, influencing the reaction through electrostatic interactions and steric effects.
Potential Applications of QM/MM to this compound:
A QM/MM study could investigate the role of explicit solvent molecules in stabilizing the transition state of a reaction involving this compound. The explicit treatment of the solvent can be crucial, as continuum solvent models sometimes fail to capture specific hydrogen-bonding interactions that can significantly impact reaction barriers. nih.gov
Furthermore, if this compound were to be investigated as an inhibitor of an enzyme, QM/MM methods would be indispensable. They could be used to model the binding of the compound to the enzyme's active site and to study the mechanism of inhibition, for example, by calculating the energy profile for the formation of a covalent adduct with an active site residue.
Table 2: Illustrative QM/MM Partitioning for a Hypothetical Enzymatic Reaction of this compound
| System Component | Computational Method | Rationale |
| This compound | QM | The substrate where chemical transformations occur. |
| Key Active Site Residues (e.g., Ser, His) | QM | Directly involved in the catalytic mechanism (e.g., forming covalent bonds or acting as proton donors/acceptors). |
| Surrounding Protein Environment | MM | Provides the structural scaffold and electrostatic environment, influencing the reaction without being directly involved in bond-breaking/forming events. bohrium.com |
| Solvent (Water) Molecules | MM | Represents the bulk solvent effect on the overall system. |
Note: This table represents a hypothetical setup and is not based on specific research on this compound.
By calculating the potential of mean force (PMF) along a defined reaction coordinate, QM/MM simulations can provide a free energy profile for the reaction in its complex environment. This allows for a more accurate prediction of activation energies and a deeper understanding of the factors that control the reaction's outcome.
Advanced Analytical Methodologies for 3 Methyl 2 Buten 2 Ylboronic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural analysis of 3-Methyl-2-buten-2-ylboronic acid, offering detailed insights into its molecular framework and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organoboron compounds. While ¹H and ¹³C NMR provide information on the organic scaffold, ¹¹B NMR is particularly crucial for directly probing the environment of the boron atom.
The chemical shift in ¹¹B NMR is sensitive to the coordination number and the nature of the substituents attached to the boron atom. For boronic acids like this compound, the boron atom is tricoordinate, and its chemical shift typically appears in a characteristic downfield region. The cyclic anhydrides of boronic acids, known as boroxines, can also be identified as they resonate at a slightly lower field (around 33 ppm) compared to the corresponding boronic acids (around 30 ppm). sdsu.edu The interaction with other nuclei, particularly protons, can lead to signal splitting, providing further structural information. However, fast exchange phenomena can sometimes result in averaged signals. sdsu.edu
Table 1: Representative ¹¹B NMR Chemical Shift Data
| Compound Type | Typical ¹¹B Chemical Shift (ppm) |
|---|---|
| Boronic Acids | ~30 |
| Boroxines | ~33 |
| Tetraalkylborates | -15 to -22 |
| Tetraphenylborates | ~-6.0 |
Note: Chemical shifts can be influenced by solvent and the nature of the cation. sdsu.edu
Mass Spectrometry for Structural Elucidation and Reaction Monitoring
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The analysis of boronic acids by mass spectrometry can sometimes be challenging due to the formation of unexpected ions. researchgate.net
Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed. researchgate.netcopernicus.org In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. copernicus.org For instance, in the analysis of related compounds, ions corresponding to [M-H]⁻ were successfully detected. copernicus.org The analysis can also be performed without derivatization, although historically, derivatization with diols to form boronate esters was a common practice to improve volatility and stability for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net The choice of solvent and ionization source can significantly impact the quality of the mass spectrum. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectra reveal characteristic vibrations of the B-O and O-H bonds of the boronic acid group, as well as the C=C and C-H bonds of the methyl and butenyl moieties.
IR spectra of boronic acids and their derivatives show absorption peaks corresponding to the asymmetric stretching of the B-O bond in trigonal BO₃ units. scirp.org These studies, often conducted on related borosilicate glasses, provide insight into the vibrational modes of the borate (B1201080) network. scirp.org Raman spectroscopy complements IR by providing information on symmetric vibrations and is particularly useful for studying the borate network structure, which is composed of BO₃ and BO₄ units. scirp.org
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High Performance Liquid Chromatography (HPLC) for Purity and Reaction Mixture Analysis
High Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of boronic acids and analyzing reaction mixtures. Reversed-phase HPLC is commonly used, but the analysis of boronic acid pinacol (B44631) esters can be complicated by on-column hydrolysis to the corresponding boronic acids. researchgate.net
To minimize this hydrolysis, careful optimization of HPLC parameters is necessary. Factors such as the choice of stationary phase, mobile phase composition (including the presence of additives like formic acid), and column temperature can significantly influence the stability of the analyte. researchgate.net For example, studies on related boronic esters have shown that certain columns, like the XTerra MS C18, can exhibit less on-column hydrolysis compared to others. researchgate.net The use of a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid is typical for the analysis of related compounds. sielc.com
Table 2: Factors Influencing Boronic Ester Hydrolysis in RP-HPLC
| HPLC Parameter | Effect on Hydrolysis |
|---|---|
| Stationary Phase | Can significantly impact the degree of on-column hydrolysis. |
| Mobile Phase Additives | The presence of formic acid can increase hydrolysis on certain columns. |
| Diluent | The choice of sample solvent can affect the stability of the analyte. |
Based on studies of boronic acid pinacol esters. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC is highly suitable for the analysis of its more volatile derivatives. For instance, the analysis of related volatile organic compounds, such as those found in floral aromas, is often performed using headspace solid-phase microextraction (HS-SPME) followed by GC-MS. mdpi.com
The GC oven temperature program is crucial for achieving good separation of components in a mixture. mdpi.com For the analysis of related compounds, temperature programs often involve an initial hold followed by a ramp to a final temperature. mdpi.com The choice of GC column, such as a non-polar DB-5ms or a polar HP-INNOWax, depends on the specific separation requirements. mdpi.com GC can also be used for the analysis of related butenols and butenals. researchgate.netspectrabase.com
Chiral Chromatography for Enantiomeric Excess Determination (if applicable to products)
While this compound itself is not chiral, it is a valuable reagent in stereoselective synthesis, leading to the formation of chiral products. A notable application is in the synthesis of tert-butanesulfinyl α-branched allylic amines. sigmaaldrich.com The determination of the enantiomeric purity, or enantiomeric excess (ee), of these products is paramount and is typically achieved using chiral chromatography. nih.gov
Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes. High-performance liquid chromatography (HPLC) is a prevalent method for this purpose. heraldopenaccess.us The choice of the CSP is critical and often requires screening of various column types to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. sigmaaldrich.com
The general procedure for determining the enantiomeric excess of a chiral product derived from this compound would involve the following steps:
Method Development : A suitable chiral HPLC column and mobile phase are selected to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase conditions can be explored. uma.es
Sample Analysis : A solution of the chiral product is injected into the HPLC system.
Detection and Quantification : As the enantiomers elute at different retention times, they are detected by a UV or other suitable detector. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks. taylorandfrancis.com
In cases where pure enantiomeric standards are not available for peak identification, coupling the chromatograph to a chiroptical detector like a circular dichroism (CD) detector can provide information on the elution order. heraldopenaccess.usuma.es
Table 1: Key Parameters in Chiral HPLC for Enantiomeric Excess Determination
| Parameter | Description | Relevance |
| Chiral Stationary Phase (CSP) | The chiral environment that enables the separation of enantiomers. | The most critical factor for achieving separation. |
| Mobile Phase | The solvent system that carries the sample through the column. | Influences retention time, resolution, and peak shape. |
| Resolution (Rs) | A measure of the degree of separation between two peaks. | A value ≥ 1.5 indicates baseline separation. |
| Enantiomeric Excess (ee) | The measure of the purity of one enantiomer over the other. | The primary goal of the analysis in asymmetric synthesis. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not prominently available in the reviewed literature, the extensive crystallographic studies of other boronic acids, such as phenylboronic acid and its derivatives, provide a strong basis for predicting its solid-state behavior. researchgate.netwiley-vch.de
The key structural parameters that would be determined from an X-ray crystallographic analysis of this compound are detailed in the table below.
Table 2: Expected Crystallographic Data for this compound
| Parameter | Expected Feature | Significance |
| Unit Cell | Contains one or more molecules arranged in a repeating pattern. | Defines the overall crystal lattice. |
| Hydrogen Bonding | Formation of dimeric pairs via O-H···O interactions. researchgate.net | The primary supramolecular interaction governing the crystal structure. |
| Bond Lengths & Angles | C-B, B-O, and C-C bond lengths and angles consistent with sp2 hybridization. | Confirms the molecular geometry and bonding. |
| Planarity | The C-B(O)2 group is expected to be largely planar. | Provides insight into the electronic structure of the molecule. |
In-situ Reaction Monitoring Techniques (e.g., operando spectroscopy)
Understanding the mechanism and kinetics of reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling reaction, can be greatly enhanced by in-situ monitoring techniques. researchgate.netillinois.edu Operando spectroscopy, which involves analyzing a reaction as it happens under actual process conditions, is a powerful tool for this purpose. wikipedia.orgnih.gov This methodology allows for the observation of reactive intermediates, catalyst states, and product formation in real-time. youtube.com
For Suzuki-Miyaura reactions, which are often catalyzed by palladium complexes, various spectroscopic methods can be employed for in-situ monitoring: illinois.edu
Raman and Infrared (IR) Spectroscopy : These techniques are particularly useful for monitoring changes in vibrational modes of molecules. For instance, the disappearance of the C-Br stretching band of an aryl bromide and the appearance of new bands corresponding to the C-C coupled product can be tracked over time. Attenuated Total Reflectance (ATR) probes can be inserted directly into the reaction vessel for continuous monitoring. acs.org In-situ Raman spectroscopy has been successfully used to monitor solid-state mechanochemical Suzuki-Miyaura reactions, providing detailed kinetic profiles of product formation. researchgate.net
UV-Vis Spectroscopy : If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be used to follow their concentration changes. This is especially relevant for colored organometallic catalytic species. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR can provide detailed structural information on species in the reaction mixture, although it is generally less amenable to the high temperatures and pressures often used in catalytic reactions compared to vibrational spectroscopy.
The data obtained from in-situ monitoring allows for the generation of reaction profiles, which plot the concentration of reactants and products as a function of time. This information is invaluable for reaction optimization, mechanistic elucidation, and ensuring reaction completion.
Table 3: In-situ Monitoring Techniques for a Suzuki-Miyaura Coupling with this compound
| Technique | Information Gained | Advantages |
| Operando FT-IR/Raman | Real-time tracking of functional group changes, catalyst-ligand interactions, and product formation. researchgate.net | High sensitivity, applicable to a wide range of reaction conditions (liquid and solid phase). |
| Operando UV-Vis | Monitoring of colored species, such as palladium complexes. wikipedia.org | Simple, cost-effective for suitable systems. |
| In-situ NMR | Detailed structural information on soluble species, including intermediates. | Provides unambiguous structural data. |
Future Directions in the Research of 3 Methyl 2 Buten 2 Ylboronic Acid
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The advancement of catalytic systems is paramount to unlocking the full potential of 3-Methyl-2-buten-2-ylboronic acid in organic synthesis. While palladium-catalyzed cross-coupling reactions are well-established, future research will likely focus on creating more efficient, selective, and sustainable catalytic methods.
Key areas of development include:
Ligand Design: The synthesis of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands will continue to be a major focus. These ligands can be tailored to fine-tune the electronic and steric properties of the metal center, leading to improved yields, faster reaction times, and enhanced selectivity for specific isomers.
Alternative Metal Catalysts: Exploration of catalysts based on more abundant and less toxic metals such as iron, copper, and nickel is a growing trend. Developing robust catalytic systems with these metals for reactions involving this compound would offer significant economic and environmental benefits.
Photoredox Catalysis: The use of light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. nih.gov Developing photoredox catalytic systems for the activation and coupling of this compound could open up new reaction pathways and enable transformations that are difficult to achieve with conventional methods. nih.gov
A comparative look at potential catalytic systems is presented in the table below:
| Catalyst Type | Metal Center | Key Advantages | Research Focus |
| Palladium-based | Pd | High efficiency, broad substrate scope | Development of more active and stable catalysts, lower catalyst loadings |
| Nickel-based | Ni | Lower cost, unique reactivity | Improving catalyst stability and functional group tolerance |
| Copper-based | Cu | Abundant, low toxicity, cost-effective | Overcoming challenges with catalyst deactivation and side reactions nih.gov |
| Iron-based | Fe | Highly abundant, environmentally benign | Enhancing catalytic activity and selectivity |
| Photoredox | Ru, Ir, Organic Dyes | Mild reaction conditions, unique reaction pathways | Expanding the scope of compatible reactions and substrates nih.gov |
Exploration of New Synthetic Transformations Beyond Established Cross-Couplings
While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of organoboron chemistry, the reactivity of this compound extends far beyond this single transformation. numberanalytics.comresearchgate.net Future research will undoubtedly uncover new and valuable synthetic applications for this versatile reagent.
Some promising areas of exploration include:
Asymmetric Additions: The development of catalytic asymmetric methods for the addition of the prenyl group from this compound to various electrophiles, such as aldehydes, ketones, and imines, is a significant goal. sigmaaldrich.com This would provide direct access to chiral prenylated molecules, which are common motifs in natural products and pharmaceuticals.
Conjugate Additions: Expanding the scope of conjugate addition reactions to a wider range of Michael acceptors will be a key area of research. This would enable the stereoselective introduction of the prenyl group at the β-position of carbonyl compounds and other electron-deficient alkenes.
Borylation Reactions: The development of novel methods for the direct borylation of C-H bonds using this compound as a borylating agent would be a highly valuable transformation. nih.gov This would provide a more atom-economical and efficient route to other organoboron compounds.
Transition-Metal-Free Reactions: Investigating reactions that proceed without the need for a transition metal catalyst is a growing area of interest. rsc.orgrsc.orgresearchgate.net For instance, the tartaric acid-promoted ring-opening of furfuryl alcohols with boronic acids presents a metal-free approach to constructing new carbon-carbon bonds. rsc.orgrsc.orgresearchgate.net
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. ethz.ch The integration of this compound into these efficient processes is a promising avenue for future research.
Potential applications include:
Ugi and Passerini Reactions: Incorporating this compound as a component in Ugi or Passerini-type reactions could lead to the synthesis of novel and diverse libraries of prenylated peptidomimetics and other biologically relevant scaffolds. ethz.ch The synthesis of bis-boronic acid compounds for detecting sialic acid has been achieved using an efficient Ugi four-component reaction strategy. rsc.org
Cascade Reactions: Designing cascade reaction sequences where the initial coupling or addition of this compound triggers subsequent intramolecular transformations would allow for the construction of complex polycyclic structures in a highly efficient manner. An example of a cascade process is the addition and ring-opening of furans with boronic acids to create functionalized γ-ketoaldehydes. rsc.orgrsc.org
Boronic Acid Catalyzed Reactions: Boronic acids themselves can act as catalysts for various transformations. nih.govrsc.org Exploring the ability of this compound to catalyze reactions such as amidations, esterifications, and aldol (B89426) reactions could lead to new and efficient synthetic methodologies. nih.govrsc.org
Design of Functional Materials Utilizing this compound Derivatives
The unique electronic and structural properties of organoboron compounds make them attractive building blocks for the creation of advanced functional materials. numberanalytics.comrsc.org By incorporating the this compound motif into larger molecular frameworks, researchers can design materials with tailored optical, electronic, and sensory properties.
Future research in this area may focus on:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the boron center can be exploited to create materials with high electron mobility, which is a desirable property for use in the emissive and charge-transport layers of OLEDs. numberanalytics.comrsc.org
Chemical Sensors: The ability of the boronic acid moiety to reversibly bind with diols makes it an ideal functional group for the development of sensors for saccharides and other biologically important molecules. nih.gov Incorporating the prenyl group could modulate the sensor's solubility and binding properties.
Self-Healing Polymers: The reversible nature of the boronic ester linkage can be utilized to create dynamic polymer networks that can self-heal upon damage. acs.org The prenyl group could be used to tune the mechanical properties of these materials.
| Material Type | Potential Application | Role of this compound Derivative |
| Organic Electronics | OLEDs, Organic Photovoltaics (OPVs) numberanalytics.com | Electron-transporting or emissive layer component numberanalytics.comrsc.org |
| Chemical Sensors | Glucose and saccharide detection | Recognition element that binds to diols nih.gov |
| Smart Polymers | Self-healing materials, responsive gels | Reversible cross-linking agent acs.org |
| Luminescent Materials | Bio-imaging, security inks | Fluorophore with tunable emission properties |
Predictive Modeling and Machine Learning Applications in Organoboron Chemistry
The vast and complex nature of chemical reaction space presents a significant challenge for the efficient discovery and optimization of new synthetic methods. Predictive modeling and machine learning are emerging as powerful tools to navigate this complexity and accelerate the pace of research in organoboron chemistry. chemistryviews.orgnih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govrsc.orgplos.org
Applications in the context of this compound research include:
Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation involving this compound. chemistryviews.orgresearchgate.netresearchgate.net This can significantly reduce the number of experiments required to achieve high yields and selectivity.
Predicting Reaction Outcomes: By analyzing the structural features of reactants, machine learning models can be developed to predict the feasibility and potential yield of a new reaction. nih.govchemrxiv.orgresearchgate.net This can help researchers prioritize the most promising synthetic routes.
Virtual Screening: These models can be used to virtually screen large libraries of potential reactants and catalysts to identify new and promising reaction partners for this compound. nih.gov
Understanding Reaction Mechanisms: The analysis of large datasets with machine learning can help to uncover subtle relationships between reaction parameters and outcomes, providing valuable insights into the underlying reaction mechanisms. rsc.org
| Modeling Technique | Application in Organoboron Chemistry | Data Input | Predicted Output |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties of derivatives | Molecular descriptors (e.g., electronic, steric) | Activity/Property value nih.gov |
| Deep Neural Networks | Optimizing reaction conditions for Suzuki-Miyaura coupling | Reactant structures, catalysts, bases, solvents | Reaction yield researchgate.netresearchgate.net |
| Random Forest | Classifying reaction outcomes (high/low yield) | Substrate and product descriptors | Yield classification chemrxiv.org |
| Natural Language Processing | Predicting odor characteristics of chemicals | Mass spectra and textual descriptors | Odor profile plos.org |
The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential as a valuable tool for organic synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Methyl-2-buten-2-ylboronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The primary synthesis involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where aryl halides react with boronic acids. For example, palladium(II) chloride is often used with NaOH to facilitate boronate ester formation . Reaction conditions (e.g., solvent polarity, temperature, and ligand choice) critically impact yield and purity. Polar aprotic solvents like DMF may enhance reactivity but require rigorous anhydrous conditions to prevent hydrolysis. Post-synthesis purification via silica gel chromatography under inert atmospheres is recommended to isolate the product from byproducts like homocoupled species .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : and NMR identify structural features and boron coordination. For instance, NMR peaks near 30 ppm confirm trigonal planar boron environments .
- HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients. Impurity peaks (<1%) indicate residual solvents or decomposition products .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., , calc. 114.08 g/mol) and detects isotopic patterns .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in sealed, amber vials to prevent oxidation and moisture ingress. For long-term stability, convert the boronic acid to its pinacol ester derivative, which is less prone to protodeboronation . Periodic purity checks via TLC or HPLC are advised to detect degradation .
Advanced Research Questions
Q. What strategies can optimize the stereoselectivity of cross-coupling reactions using this compound as a reagent?
- Methodological Answer : Stereoselectivity in allylic couplings can be enhanced by:
- Ligand Design : Bulky phosphine ligands (e.g., SPhos) favor transmetalation steps, reducing steric hindrance .
- Solvent Effects : Non-polar solvents (e.g., toluene) stabilize transition states, improving enantiomeric excess (ee) in chiral substrates.
- Additives : Silver oxide or CsF accelerates oxidative addition, while minimizing β-hydride elimination in palladium systems .
Q. How can researchers address discrepancies in reported reactivity data for this compound in diverse catalytic systems?
- Methodological Answer : Contradictions often arise from:
- Catalyst Purity : Trace palladium impurities in commercial catalysts may alter reaction pathways. Use pre-purified catalysts or test multiple batches .
- Substrate Compatibility : Electron-deficient aryl halides react faster than electron-rich ones. Conduct controlled experiments with standardized substrates (e.g., 4-bromoacetophenone) to benchmark reactivity .
- Statistical Analysis : Apply ANOVA to compare yields across reaction conditions, identifying outliers due to uncontrolled variables (e.g., moisture) .
Q. What analytical approaches are employed to resolve structural ambiguities or byproduct formation in reactions involving this compound?
- Methodological Answer : Advanced techniques include:
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., pinacol esters) .
- 2D NMR (COSY, HSQC) : Maps - correlations to confirm regiochemistry in complex mixtures .
- In Situ Monitoring : React-IR or inline NMR tracks intermediate formation, enabling real-time adjustment of reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
